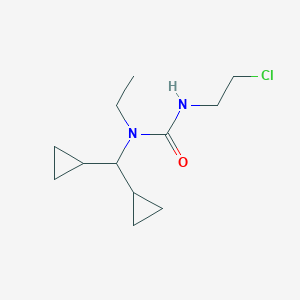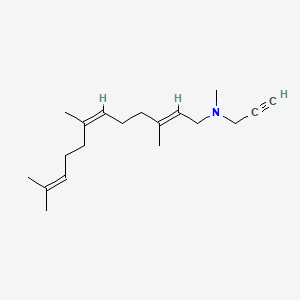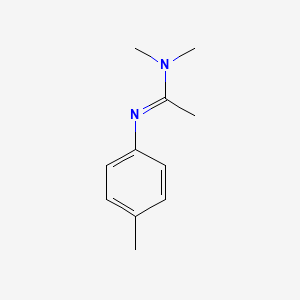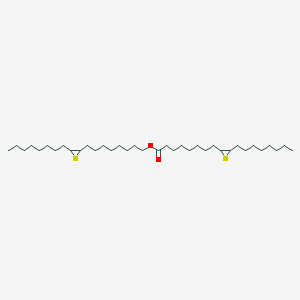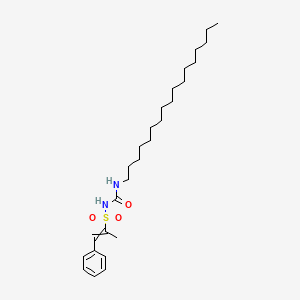
N-(Heptadecylcarbamoyl)-1-phenylprop-1-ene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Heptadecylcarbamoyl)-1-phenylprop-1-ene-2-sulfonamide is a complex organic compound with a unique structure that includes a heptadecylcarbamoyl group, a phenylpropene moiety, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Heptadecylcarbamoyl)-1-phenylprop-1-ene-2-sulfonamide typically involves multiple steps. One common method includes the reaction of heptadecylamine with phenylpropene-2-sulfonyl chloride under basic conditions to form the desired sulfonamide. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in the laboratory synthesis. The process may be optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(Heptadecylcarbamoyl)-1-phenylprop-1-ene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The phenylpropene moiety can be oxidized to form corresponding epoxides or diols.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Epoxides or diols.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-(Heptadecylcarbamoyl)-1-phenylprop-1-ene-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(Heptadecylcarbamoyl)-1-phenylprop-1-ene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The heptadecylcarbamoyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and improving its bioavailability.
Comparison with Similar Compounds
Similar Compounds
N-(Heptadecylcarbamoyl)-1-phenylprop-1-ene-2-sulfonamide: can be compared with other sulfonamides and carbamoyl compounds, such as:
Uniqueness
The uniqueness of this compound lies in its combination of a long heptadecyl chain, a phenylpropene moiety, and a sulfonamide group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
56752-80-8 |
|---|---|
Molecular Formula |
C27H46N2O3S |
Molecular Weight |
478.7 g/mol |
IUPAC Name |
1-heptadecyl-3-(1-phenylprop-1-en-2-ylsulfonyl)urea |
InChI |
InChI=1S/C27H46N2O3S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-28-27(30)29-33(31,32)25(2)24-26-21-18-17-19-22-26/h17-19,21-22,24H,3-16,20,23H2,1-2H3,(H2,28,29,30) |
InChI Key |
TVPLYHOYBOEJSL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCNC(=O)NS(=O)(=O)C(=CC1=CC=CC=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




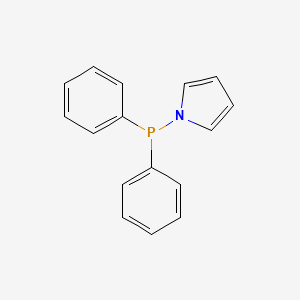
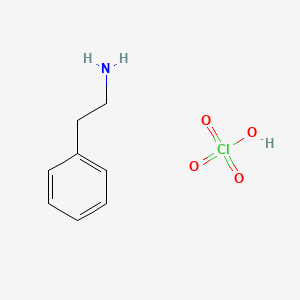
![2-[(4-Chlorophenyl)sulfanyl]-4-methoxybenzoic acid](/img/structure/B14637944.png)
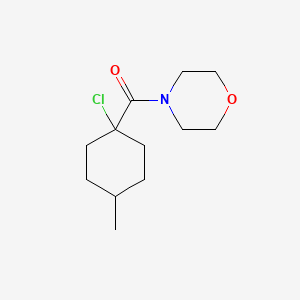
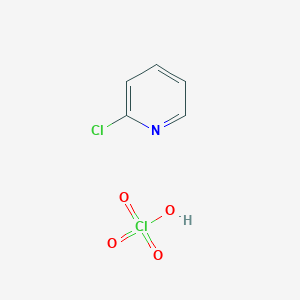
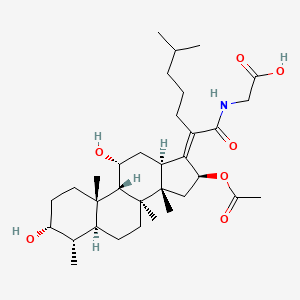
methanethione](/img/structure/B14637979.png)
